Ac-RYYRIK-NH2, chemically described as acetyl-arginine-tyrosine-tyrosine-arginine-isoleucine-lysine-amide, is a synthetic hexapeptide amide identified from a combinatorial library of acetylated hexapeptide amides. [] It serves as a significant research tool due to its affinity for the nociceptin/orphanin FQ peptide (NOP) receptor, also known as the ORL1 receptor. [, , , , ] This receptor is implicated in various physiological processes, including pain modulation, learning, and cardiovascular regulation. [, , , , , ] Ac-RYYRIK-NH2 exhibits a complex pharmacological profile, acting as a partial agonist or antagonist depending on the specific cellular context and assay. [, , , , ]
Ac-RYYRIK-NH2 is synthesized through solid-phase peptide synthesis, a widely used method for producing peptides in research and pharmaceutical applications. The compound belongs to the class of neuropeptides and is specifically categorized under opioid peptides due to its interaction with opioid receptors, particularly the NOP receptor. Its sequence consists of an acetylated N-terminus and an amide C-terminus, enhancing its stability and biological activity.
The synthesis of Ac-RYYRIK-NH2 typically employs Solid-Phase Peptide Synthesis (SPPS), specifically using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method involves several key steps:
The molecular structure of Ac-RYYRIK-NH2 can be analyzed based on its amino acid sequence:
The structure can be modeled using computational methods to predict binding affinities and interactions with the NOP receptor, providing insights into its pharmacological properties.
Ac-RYYRIK-NH2 primarily participates in:
During synthesis:
Ac-RYYRIK-NH2 functions as a partial agonist at the NOP receptor. Its mechanism involves:
Studies have shown that Ac-RYYRIK-NH2 can significantly inhibit nociceptin-stimulated GTP binding in rat brain preparations, demonstrating its potential therapeutic effects against chronic pain conditions.
Ac-RYYRIK-NH2 has diverse applications across various fields:
In addition to academic research, Ac-RYYRIK-NH2 is utilized in pharmaceutical development for creating diagnostic tools and therapeutic agents aimed at modulating pain perception and stress responses.
Ac-RYYRIK-NH₂ is a synthetic hexapeptide with the linear sequence Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH₂. Its primary structure features an acetylated N-terminus (Ac-) and a C-terminal amidation (-NH₂), both critical for receptor binding and metabolic stability. The sequence incorporates two tandem tyrosine (Tyr) residues, which contribute to aromatic stacking interactions with the nociceptin ORL1 receptor, alongside a pair of arginine (Arg) residues that facilitate electrostatic interactions with receptor anionic domains. The central isoleucine (Ile) residue enhances hydrophobic anchoring, while the C-terminal lysine (Lys) supports hydrogen bonding and solubility. This design is optimized for high-affinity engagement with the ORL1 receptor, as evidenced by its nanomolar binding affinity (Kd = 1.5 nM) [3] [7].
Table 1: Primary Sequence and Functional Roles of Ac-RYYRIK-NH₂
Position | Residue | Role in Structure/Function |
---|---|---|
N-Terminus | Ac- | Blocks degradation, enhances receptor affinity |
1 | Arg | Electrostatic interactions with ORL1 |
2 | Tyr | Aromatic stacking with receptor hydrophobic pockets |
3 | Tyr | Aromatic stacking and hydrogen bonding |
4 | Arg | Stabilizes binding via salt bridges |
5 | Ile | Hydrophobic receptor anchoring |
6 | Lys | Hydrogen bonding and solubility |
C-Terminus | -NH₂ | Prevents carboxypeptidase-mediated degradation |
While Ac-RYYRIK-NH₂ is synthetically produced, its design mimics endogenous post-translational modifications. The acetyl group (CH₃CO-) at the N-terminus is indispensable for ORL1 binding, as its removal reduces affinity by ~280-fold [7]. Stability studies reveal that the acetyl group and C-terminal amidation confer resistance to exopeptidases, extending the peptide’s half-life in vitro. Further modifications, such as replacing the acetyl group with a methylthioacetyl group (CH₃SCH₂CO-), significantly enhance binding affinity (Kd = 0.24 nM) and antagonist specificity by promoting hydrophobic interactions with aromatic residues in the ORL1 binding pocket [4] [7]. This modification also eliminates residual agonist activity, converting Ac-RYYRIK-NH₂ into a pure antagonist.
Table 2: Impact of N-Terminal Modifications on ORL1 Binding
Modification | Binding Affinity (Kd) | Functional Activity |
---|---|---|
Acetyl (CH₃CO-) | 1.5 nM | Partial agonist/antagonist |
Isovarelyl ((CH₃)₂CHCH₂CO-) | 1.04 nM | Pure antagonist |
Methylthioacetyl (CH₃SCH₂CO-) | 0.24 nM | High-affinity antagonist |
Ac-RYYRIK-NH₂ is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry [7]. The process involves:
Purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water-acetonitrile gradient (0.1% TFA modifier). Final purity exceeds 95%, as verified by analytical HPLC and mass spectrometry (MW = 939.11 g/mol) [7] [8]. Typical yields range from 8–17%, with lower yields observed for analogs like methylthioacetyl-RYYRIK-NH₂ due to steric hindrance [7].
Table 3: Key Steps in Solid-Phase Synthesis of Ac-RYYRIK-NH₂
Step | Reagents/Conditions | Purpose |
---|---|---|
Resin Loading | Fmoc-Lys-Wang resin | Anchors C-terminus |
Deprotection | 20% piperidine/DMF | Removes Fmoc group |
Coupling | Fmoc-AA-OH, HBTU, HOBt, DIPEA | Adds amino acid |
Acetylation | Acetic anhydride/DMF | Blocks N-terminus |
Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | Releases peptide, removes side-chain protectants |
Purification | RP-HPLC (C18, 0–60% ACN) | Isolates >95% pure peptide |
The acetyl group and C-terminal amidation collectively reduce susceptibility to enzymatic degradation, as confirmed in rat brain membrane assays, where >80% of the peptide remained intact after 60 minutes of incubation [7].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0